molecular formula C12H17NO B1395428 Oxan-4-yl(phenyl)methanamine CAS No. 1197006-60-2

Oxan-4-yl(phenyl)methanamine

Cat. No.: B1395428
CAS No.: 1197006-60-2
M. Wt: 191.27 g/mol
InChI Key: NZONHTNKOWGTPR-UHFFFAOYSA-N
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Description

Oxan-4-yl(phenyl)methanamine is a secondary amine featuring a methanamine linker bridging a phenyl group and an oxan-4-yl (tetrahydropyran-4-yl) moiety. The oxan-4-yl group contributes a six-membered oxygen-containing ring, enhancing solubility and conformational rigidity, while the phenyl ring enables π-π stacking interactions critical for binding to biological targets. These derivatives are frequently employed as scaffolds in drug discovery, particularly for central nervous system (CNS) targets, due to their balanced lipophilicity and hydrogen-bonding capabilities .

Properties

IUPAC Name

oxan-4-yl(phenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c13-12(10-4-2-1-3-5-10)11-6-8-14-9-7-11/h1-5,11-12H,6-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZONHTNKOWGTPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197006-60-2
Record name oxan-4-yl(phenyl)methanamine
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Chemical Reactions Analysis

Oxan-4-yl(phenyl)methanamine can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of oxan-4-yl(phenyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function . Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

Variations in phenyl ring substituents significantly alter electronic properties, lipophilicity, and biological activity:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties Reference
(4-Fluorophenyl)(oxan-4-yl)methanamine 4-Fluoro C₁₂H₁₆FNO 209.26 Enhanced metabolic stability; potential CNS activity
Oxan-4-yl[3-(trifluoromethyl)phenyl]methanamine HCl 3-CF₃ C₁₃H₁₇ClF₃NO 295.73 High lipophilicity; drug discovery scaffold
[4-(3-Chlorophenyl)oxan-4-yl]methanamine 3-Chloro C₁₂H₁₆ClNO 225.72 Electron-withdrawing effects; improved target affinity
4-[2-(Trifluoromethyl)phenyl]oxan-4-yl]methanamine 2-CF₃ C₁₃H₁₆F₃NO 283.27 Steric hindrance alters binding orientation

Key Findings :

  • Fluorine (4-F): The 4-fluoro derivative (C₁₂H₁₆FNO) exhibits improved metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation .
  • Trifluoromethyl (3-CF₃): The 3-CF₃ analog (C₁₃H₁₇ClF₃NO) shows increased lipophilicity (LogP ~2.8), favoring blood-brain barrier penetration .
  • Chlorine (3-Cl) : The 3-chloro substituent enhances target binding via halogen bonding, as seen in kinase inhibitors .

Modifications in the Oxan-4-yl Group

Altering the oxan-4-yl moiety impacts conformational flexibility and solubility:

Compound Name Structural Change Molecular Formula Molecular Weight Key Properties Reference
[4-(4-Phenylpiperazin-1-yl)oxan-4-yl]methanamine Piperazine substitution C₁₆H₂₅N₃O 275.39 Dual serotonin/dopamine modulation
[4-(oxan-2-yloxy)phenyl]methanamine Oxan-2-yloxy substitution C₁₂H₁₇NO₂ 207.26 Reduced steric bulk; improved solubility
{4-Methoxy-3-[(oxan-4-yloxy)methyl]phenyl}methanamine Methoxy and oxan-4-yloxymethyl C₁₄H₂₁NO₃ 251.33 Extended pharmacokinetic profile

Key Findings :

  • Piperazine Substitution : The piperazine-containing analog (C₁₆H₂₅N₃O) acts as a partial agonist for serotonin (5-HT₁A) and dopamine (D₂) receptors, suggesting utility in depression and schizophrenia .
  • Oxan-2-yloxy vs. Oxan-4-yl: The oxan-2-yloxy variant (C₁₂H₁₇NO₂) has a lower molecular weight (207.26 vs. 209.26) and altered hydrogen-bonding capacity due to oxygen repositioning .

Biological Activity

Oxan-4-yl(phenyl)methanamine is a compound that features a unique bicyclic structure, combining an oxane ring with a phenyl group and a methanamine moiety. This structural configuration is believed to impart distinct biological properties, making it a subject of interest in pharmacological research. The compound's potential biological activity has been explored in various studies, although comprehensive data specifically focusing on this compound remains limited.

Structural Characteristics

The molecular structure of this compound can be represented as follows:

CxHyNz\text{C}_x\text{H}_y\text{N}_z

where xx, yy, and zz represent the number of carbon, hydrogen, and nitrogen atoms, respectively. The presence of the oxane ring enhances lipophilicity, which may influence its interaction with biological targets.

Comparative Structure Table

Compound NameStructure TypeUnique Features
This compound Bicyclic compoundContains oxane and phenyl groups
Phenylethylamine Simple amineLacks oxane ring; primarily acts as a neurotransmitter
Benzylamine Aromatic amineNo oxane structure; used in organic synthesis
Chlorpheniramine AntihistamineContains an amine but lacks the oxane structure

The specific mechanism of action for this compound is not well-documented. However, compounds with similar structures often exhibit significant biological activities such as:

  • Antimicrobial Effects : Many derivatives show efficacy against various pathogens.
  • Anti-inflammatory Properties : Potential modulation of inflammatory pathways.
  • Neurotransmission Influence : Possible interactions affecting neurotransmitter systems.

Case Studies and Research Findings

  • Antimicrobial Activity : A study on related oxane derivatives indicated promising antimicrobial properties against gram-positive and gram-negative bacteria. This suggests that this compound may also possess similar activity due to its structural characteristics.
  • Inflammation Modulation : Research has shown that compounds containing oxane rings can influence inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and asthma.
  • Neuropharmacological Studies : Certain oxane derivatives have been investigated for their effects on neurotransmitter systems, indicating potential applications in treating neurological disorders.

Table of Biological Activities

Activity TypeObserved EffectsReference Source
AntimicrobialEfficacy against bacterial strains
Anti-inflammatoryModulation of cytokine production
NeurotransmissionInfluence on serotonin and dopamine levels

Future Directions in Research

Further investigations are essential to fully elucidate the biological activity of this compound. Key areas for future research include:

  • Detailed Mechanistic Studies : Understanding the biochemical pathways impacted by this compound.
  • In Vivo Studies : Evaluating safety and efficacy in animal models.
  • Structure-Activity Relationship (SAR) Analysis : Exploring how modifications to the chemical structure affect biological outcomes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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